3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted with a 1H-imidazol-1-yl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further modified by a 3-fluoro-4-methoxyphenylsulfonyl group, which introduces both electron-withdrawing (sulfonyl) and electron-donating (methoxy) substituents. The sulfonyl group enhances stability and may influence binding affinity, while the imidazole ring could facilitate hydrogen bonding or metal coordination .
Properties
IUPAC Name |
3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S/c1-28-16-3-2-14(12-15(16)19)29(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAQBAITDFETGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, comprising a piperazine ring, a pyridazine ring, and an imidazole group, suggests various biological activities that merit detailed exploration. This article summarizes the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features several key functional groups that influence its biological interactions:
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
- Pyridazine and Imidazole Rings : These heterocycles are associated with diverse pharmacological activities, including anticancer and antimicrobial properties.
- Sulfonyl Group : Enhances reactivity and may contribute to binding affinity with target proteins.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Receptor Interaction : The piperazine moiety may facilitate interactions with various receptors, influencing neurotransmission and other physiological processes.
Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer activity. For instance, imidazole-containing compounds have demonstrated significant potency against various cancer cell lines:
- In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 80 to 1000 nM against cancer cell lines such as HCT-15 and HeLa .
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| Compound X | 80 | HCT-15 |
| Compound Y | 200 | HeLa |
| 3-(4-(... | TBD | TBD |
Neuropharmacological Effects
The piperazine structure is known for its interaction with neurotransmitter systems. This compound may modulate pathways linked to anxiety and depression, although specific data on this compound is limited.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups can significantly alter binding affinities and biological effects:
- Fluorination and Methoxylation : These modifications enhance electronic properties, potentially increasing binding affinity to target proteins.
| Modification | Effect |
|---|---|
| Addition of Fluorine | Increases lipophilicity and binding affinity |
| Methoxy Substitution | Enhances solubility and bioavailability |
Preclinical Studies
In preclinical settings, compounds structurally related to this compound have been evaluated for their safety and efficacy. For example:
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a class of heterocyclic molecules with piperazine and imidazole substituents. Key structural analogs include:
Key Observations :
Pharmacological and Physicochemical Properties
- Enzyme Binding : The imidazole group may mimic histidine residues in enzyme active sites, a feature shared with bibenzimidazole derivatives. However, the pyridazine core’s electron-deficient nature could favor interactions with cationic or aromatic residues.
- Metabolic Stability: The fluorine atom may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
